molecular formula C8H7NO2 B13608078 2,3-Dihydroxybenzeneacetonitrile

2,3-Dihydroxybenzeneacetonitrile

Cat. No.: B13608078
M. Wt: 149.15 g/mol
InChI Key: NURZSAZODHEGSV-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzeneacetonitrile is a chemical compound with the molecular formula C8H7NO2. It is a derivative of benzeneacetonitrile, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxybenzeneacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in the presence of formic acid . Another method includes the conversion of 1,3-benzodioxole-4-carbaldehyde to this compound using specific reagents and conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of substituted catechol compounds as starting materials. A practical method includes the one-pot synthesis from 2,3-dialkoxy benzoic acid without isolating any intermediates . This process is advantageous due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxybenzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzeneacetonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydroxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2,3-Dihydroxybenzoic acid: Shares similar hydroxyl group positioning but differs in the presence of a carboxyl group instead of a nitrile group.

    2,3-Dimethoxybenzeneacetonitrile: Similar structure with methoxy groups replacing the hydroxyl groups.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-(2,3-dihydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4H2

InChI Key

NURZSAZODHEGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CC#N

Origin of Product

United States

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